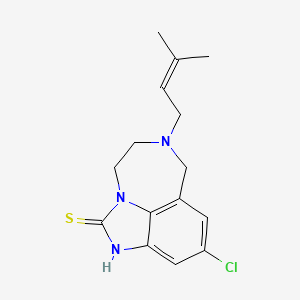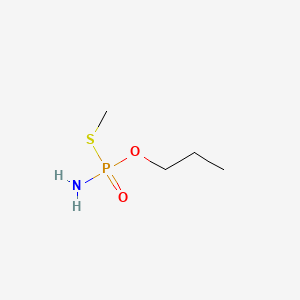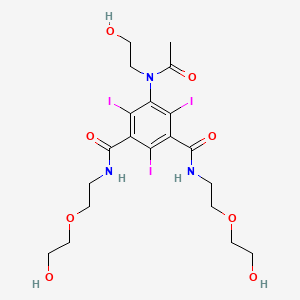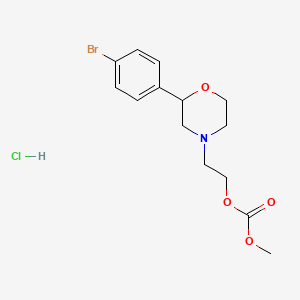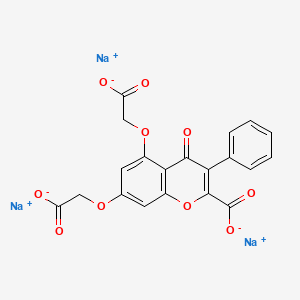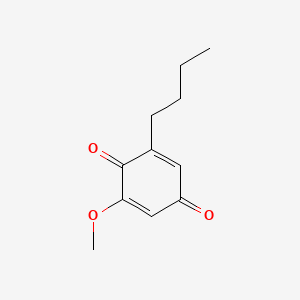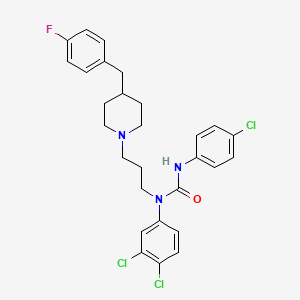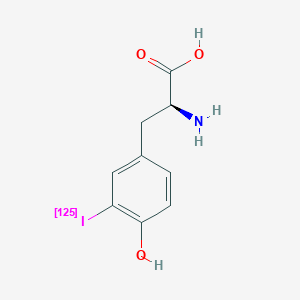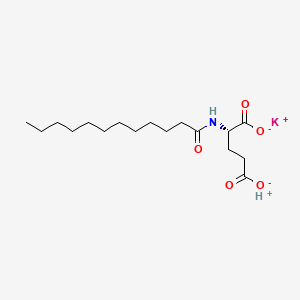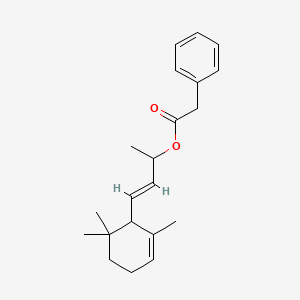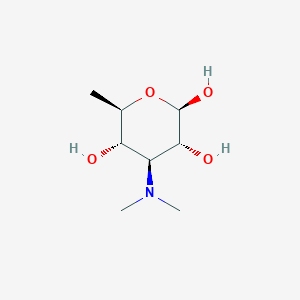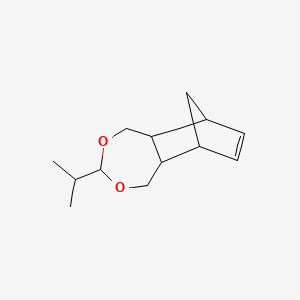
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is a complex organic compound with a unique structure that includes a dioxepin ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated systems can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-epoxy-9-ethoxy-8-methyl- [1,3]dioxepino [5,6-c]pyridine .
- 1,5-dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-c]pyridin-9-ol .
Uniqueness
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is unique due to its specific structural features, such as the fused dioxepin and benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
77020-88-3 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5-propan-2-yl-4,6-dioxatricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C13H20O2/c1-8(2)13-14-6-11-9-3-4-10(5-9)12(11)7-15-13/h3-4,8-13H,5-7H2,1-2H3 |
InChI Key |
VGTIEZWNPAOHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC2C3CC(C2CO1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


